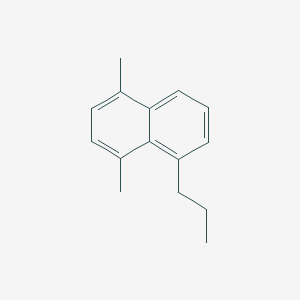

1,4-Dimethyl-5-propylnaphthalene

Description

BenchChem offers high-quality 1,4-Dimethyl-5-propylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethyl-5-propylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-5-propylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18/c1-4-6-13-7-5-8-14-11(2)9-10-12(3)15(13)14/h5,7-10H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURXYKHQMSFNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=CC=C(C2=CC=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697889 | |

| Record name | 1,4-Dimethyl-5-propylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204256-08-6 | |

| Record name | 1,4-Dimethyl-5-propylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,4-Dimethyl-5-propylnaphthalene

Introduction

1,4-Dimethyl-5-propylnaphthalene is a polysubstituted aromatic hydrocarbon belonging to the family of sesquiterpenoids, specifically exhibiting a cadinane-type carbon skeleton. Such structures are of significant interest to researchers in natural product synthesis, medicinal chemistry, and materials science due to their unique biological activities and potential applications as molecular building blocks.[1][2] The cadinane family of sesquiterpenes, for instance, includes compounds with notable biological properties, making the development of efficient synthetic routes to these scaffolds a key area of chemical research.[3][4]

This in-depth technical guide provides a comprehensive, step-by-step methodology for the synthesis of 1,4-dimethyl-5-propylnaphthalene. The narrative is structured to not only provide a reproducible protocol but also to explain the underlying chemical principles and rationale behind the chosen experimental procedures. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthesis of polysubstituted naphthalenes often presents challenges in controlling the regioselectivity of substituent introduction.[5] A common and effective strategy for introducing an alkyl chain onto an aromatic ring, while avoiding potential carbocation rearrangements associated with direct Friedel-Crafts alkylation, is a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting ketone.

Our retrosynthetic analysis of the target molecule, 1,4-dimethyl-5-propylnaphthalene, identifies the propyl group as a logical point for disconnection. This leads back to the key intermediate, 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one, which can be synthesized via a Friedel-Crafts acylation of 1,4-dimethylnaphthalene.

Caption: Retrosynthetic pathway for 1,4-dimethyl-5-propylnaphthalene.

This proposed forward synthesis begins with the commercially available or readily synthesized 1,4-dimethylnaphthalene.[6][7] The core of this strategy lies in managing the regioselectivity of the Friedel-Crafts acylation step.

Part 1: Synthesis of 1-(1,4-Dimethylnaphthalen-5-yl)propan-1-one via Friedel-Crafts Acylation

Principle and Mechanistic Insights

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[8][9] In this step, propanoyl chloride reacts with a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich naphthalene ring.

The regiochemical outcome of this reaction is governed by the directing effects of the two methyl groups on the 1,4-dimethylnaphthalene substrate. Both methyl groups are activating, ortho-para directors. However, substitution at the C2 and C3 positions is sterically hindered. While literature on the acylation of 1,4-dimethylnaphthalene primarily reports substitution at the C2 and C6 positions, the formation of the C5 isomer is also plausible under specific reaction conditions, though it may be a minor product.[10] The formation of a mixture of isomers is a common challenge in the synthesis of polysubstituted naphthalenes, often necessitating careful chromatographic separation.[5]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

Materials and Reagents:

-

1,4-Dimethylnaphthalene (98%)

-

Propanoyl chloride (99%)

-

Anhydrous aluminum chloride (AlCl₃) (99.9%)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Slowly add propanoyl chloride (1.1 equivalents) to the suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C.

-

In a separate flask, dissolve 1,4-dimethylnaphthalene (1.0 equivalent) in anhydrous dichloromethane.

-

Add the solution of 1,4-dimethylnaphthalene dropwise to the acylium ion complex solution at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.

-

Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one isomer.

Part 2: Reduction to 1,4-Dimethyl-5-propylnaphthalene

Principle and Rationale

The conversion of the acyl group to an alkyl group can be achieved through several methods. The Clemmensen and Wolff-Kishner reductions are two of the most common.

-

Clemmensen Reduction: This method involves the use of amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. It is effective for aryl ketones that are stable in strongly acidic conditions.

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base (like KOH or potassium tert-butoxide) at high temperatures. It is suitable for substrates that are sensitive to acid but stable in strongly basic conditions.

Given the acid-stable nature of the naphthalene core, the Clemmensen reduction is a viable and robust option.

Experimental Protocol (Clemmensen Reduction)

Materials and Reagents:

-

1-(1,4-Dimethylnaphthalen-5-yl)propan-1-one

-

Zinc dust

-

Mercuric chloride (HgCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Amalgamated Zinc (Zn(Hg)): In a flask, stir zinc dust (5 equivalents) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the solid with water three times.

-

To a round-bottom flask containing the freshly prepared amalgamated zinc, add water and concentrated hydrochloric acid.

-

Add a solution of 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one (1.0 equivalent) in toluene.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added periodically to maintain the acidic conditions.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

After cooling to room temperature, carefully decant the reaction mixture, leaving the zinc amalgam behind.

-

Transfer the liquid to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with toluene.

-

Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel (hexane as eluent) to yield pure 1,4-dimethyl-5-propylnaphthalene.

Overall Synthetic Workflow

Caption: Synthetic workflow for 1,4-dimethyl-5-propylnaphthalene.

Characterization Data

The structural confirmation of the final product is achieved through standard spectroscopic techniques.

| Analysis | Expected Data for 1,4-Dimethyl-5-propylnaphthalene |

| Molecular Formula | C₁₅H₁₈ |

| Molecular Weight | 198.30 g/mol |

| ¹H NMR (CDCl₃) | δ ~7.8-7.2 (m, 4H, Ar-H), 2.9-2.7 (m, 5H, Ar-CH₂ & Ar-CH₃), 1.8-1.6 (m, 2H, -CH₂-), 1.0 (t, 3H, -CH₃) ppm. |

| ¹³C NMR (CDCl₃) | Aromatic signals (δ ~135-120 ppm), Propyl signals (δ ~38, 25, 14 ppm), Methyl signals (δ ~20-15 ppm). |

| IR (KBr) | ν ~3050 (Ar C-H), 2960, 2870 (Alkyl C-H), 1600, 1500 (Ar C=C) cm⁻¹. |

| Mass Spec (EI) | m/z (%) = 198 (M⁺), 169 ([M-C₂H₅]⁺). |

Note: The predicted NMR shifts are estimates based on analogous structures. Actual values must be confirmed experimentally.

Safety and Handling

-

Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. Propanoyl chloride is a lachrymator and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction is highly exothermic and should be done slowly and with caution.

-

Clemmensen Reduction: Concentrated hydrochloric acid is highly corrosive. Mercuric chloride is extremely toxic and should be handled with extreme care. All waste containing mercury must be disposed of according to institutional guidelines for heavy metal waste. The reaction generates hydrogen gas, which is flammable.

Conclusion

This guide outlines a logical and feasible two-step synthetic route for the preparation of 1,4-dimethyl-5-propylnaphthalene from 1,4-dimethylnaphthalene. The key steps involve a Friedel-Crafts acylation to install the carbon skeleton of the propyl group, followed by a Clemmensen reduction to furnish the final alkylated product. While the regioselectivity of the acylation step may require careful optimization and purification, the overall strategy is based on well-established and reliable organic transformations.[11][12][13] The successful execution of this synthesis provides access to a valuable cadinane-type sesquiterpenoid scaffold for further investigation in various fields of chemical science.

References

-

Maheshwari, M., & Hussain, N. (2023). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. Available at SSRN 4547920. [Link]

-

Bi, X., Xu, W., Zhang, L., & Liang, G. (2018). Total Syntheses of a Family of Cadinane Sesquiterpenes. The Journal of Organic Chemistry, 83(10), 5458–5465. [Link]

-

Yue, D., & Larock, R. C. (2002). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 67(6), 1905–1909. [Link]

-

ResearchGate. (n.d.). Total Syntheses of a Family of Cadinane Sesquiterpenes. Request PDF. [Link]

-

Huang, Q., & Larock, R. C. (2002). Synthesis of Substituted Naphthalenes and Carbazoles by the Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 67(26), 9442–9448. [Link]

-

Gore, P. H., & Hoskins, J. A. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part XIV. Monoacetylation and monobenzoylation of 2,7-dimethylnaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 569-573. [Link]

-

De Koning, C. B., Michael, J. P., & van Otterlo, W. A. L. (2002). Modern methods for the synthesis of substituted naphthalenes. South African Journal of Science, 98(7), 349-361. [Link]

-

Uyehara, T., Sano, T., & Kato, T. (1979). Synthesis of cadinane type sesquiterpenes. Journal of the Chemical Society, Chemical Communications, (10), 450-451. [Link]

-

ResearchGate. (n.d.). Cadinene type sesquiterpenoid biosynthesis pathway in plants. Download Scientific Diagram. [Link]

-

Sci-Hub. (n.d.). Synthesis of cadinane type sesquiterpenes. Journal of the Chemical Society, Chemical Communications. [Link]

-

Gore, P. H., Thadani, C. K., & Thorburn, S. (1968). Friedel–Crafts acylations of aromatic hydrocarbons. Part VII. The acetylation and benzoylation of 2,3-dimethylnaphthalene. Journal of the Chemical Society C: Organic, 2502-2509. [Link]

-

Gore, P. H., & Thadani, C. K. (1969). Friedel–Crafts acylations of aromatic hydrocarbons. Part XII. Acetylation and benzoylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene. Journal of the Chemical Society C: Organic, 2240-2244. [Link]

-

Kung, C. (1964). SYNTHESIS OF 1,4-DIMETHYL NAPHTHALENE. Journal of Lanzhou University. [Link]

-

NIST. (n.d.). 1,4-dimethyl-5-propylnaphthalene. NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.). Method for producing 1,4-dimethylnaphthalene. US20240228406A1.

-

PubChem. (n.d.). 1,4-Dimethylnaphthalene. PubChem CID 11304. [Link]

- Google Patents. (n.d.). Preparation method of 1, 4-dimethylnaphthalene. CN107266282B.

-

SpectraBase. (n.d.). 1,4-Dimethyl-naphthalene - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of cadinane type sesquiterpenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchspace.csir.co.za [researchspace.csir.co.za]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 1,4-Dimethylnaphthalene | C12H12 | CID 11304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Friedel–Crafts acylations of aromatic hydrocarbons. Part XIV. Monoacetylation and monobenzoylation of 2,7-dimethylnaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Sci-Hub. Friedel–Crafts acylations of aromatic hydrocarbons. Part VII. The acetylation and benzoylation of 2,3-dimethylnaphthalene / J. Chem. Soc. C, 1968 [sci-hub.box]

- 10. Friedel–Crafts acylations of aromatic hydrocarbons. Part XII. Acetylation and benzoylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties of 1,4-Dimethyl-5-propylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethyl-5-propylnaphthalene is a substituted polycyclic aromatic hydrocarbon. While specific experimental data for this compound is not extensively available in public literature, its chemical properties can be largely inferred from its structural components: the 1,4-dimethylnaphthalene core and the 5-propyl substituent. This guide provides a comprehensive overview of the known properties of the parent molecule, 1,4-dimethylnaphthalene, and extrapolates the expected characteristics of 1,4-dimethyl-5-propylnaphthalene. This approach allows for a robust understanding of its likely behavior and provides a solid foundation for researchers and developers.

Core Molecular Structure: 1,4-Dimethylnaphthalene

The foundation of the target molecule is 1,4-dimethylnaphthalene, a well-characterized compound. Understanding its properties is crucial to predicting the behavior of its derivatives.

Physicochemical Properties of 1,4-Dimethylnaphthalene

| Property | Value | Source |

| CAS Number | 571-58-4 | [1] |

| Molecular Formula | C₁₂H₁₂ | [2] |

| Molecular Weight | 156.22 g/mol | [1][3] |

| Appearance | Pale yellow liquid | [2] |

| Melting Point | -18 °C (lit.) | |

| Boiling Point | 262-264 °C (lit.) | |

| Density | 1.016 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.613 (lit.) | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Spectroscopic Profile of 1,4-Dimethylnaphthalene

Spectroscopic data is essential for the identification and characterization of 1,4-dimethylnaphthalene.

-

Mass Spectrometry: The mass spectrum of 1,4-dimethylnaphthalene shows a molecular ion peak at m/z 156, corresponding to its molecular weight. Key fragmentation patterns can also be observed.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks for aromatic C-H stretching and bending, as well as C-C stretching vibrations within the naphthalene ring system.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the naphthalene ring and the protons of the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon environments in the aromatic rings and the methyl groups.

-

Projected Properties of 1,4-Dimethyl-5-propylnaphthalene

The addition of a propyl group to the 5-position of the 1,4-dimethylnaphthalene core is expected to modify its physicochemical properties in a predictable manner.

Predicted Physicochemical Properties

| Property | Predicted Value/Change | Rationale |

| CAS Number | 204256-08-6 | [4] |

| Molecular Formula | C₁₅H₁₈ | [4] |

| Molecular Weight | 198.30 g/mol | [4] |

| Melting Point | Higher than -18 °C | Increased molecular weight and potential for stronger intermolecular interactions. |

| Boiling Point | Higher than 262-264 °C | Increased molecular weight and van der Waals forces. |

| Density | Likely similar to or slightly higher than 1.016 g/mL | The addition of a hydrocarbon chain will affect the packing of the molecules. |

| Solubility | Decreased solubility in polar solvents, increased in nonpolar solvents | The larger alkyl group enhances the nonpolar character of the molecule. |

Anticipated Spectroscopic Features

The spectroscopic signature of 1,4-dimethyl-5-propylnaphthalene would be a composite of the signals from the 1,4-dimethylnaphthalene core and the propyl substituent.

-

¹H NMR: In addition to the signals for the dimethylnaphthalene core, the spectrum would show characteristic signals for the propyl group: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the naphthalene ring.

-

¹³C NMR: The spectrum would contain additional peaks corresponding to the three distinct carbon atoms of the propyl group.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 198. Fragmentation would likely involve the loss of fragments from the propyl chain.

Chemical Synthesis and Reactivity

Proposed Synthesis of 1,4-Dimethyl-5-propylnaphthalene

A plausible synthetic route to 1,4-dimethyl-5-propylnaphthalene could involve a Friedel-Crafts acylation of 1,4-dimethylnaphthalene followed by reduction.

Step-by-Step Methodology:

-

Friedel-Crafts Acylation:

-

1,4-dimethylnaphthalene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane.

-

The reaction mixture is stirred at a controlled temperature to promote the acylation at the 5-position of the naphthalene ring.

-

Work-up involves quenching the reaction with water and extracting the product.

-

-

Clemmensen or Wolff-Kishner Reduction:

-

The resulting ketone is then reduced to the corresponding alkyl group.

-

Clemmensen Reduction: The ketone is heated with amalgamated zinc and concentrated hydrochloric acid.

-

Wolff-Kishner Reduction: The ketone is reacted with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.

-

-

Purification:

-

The final product, 1,4-dimethyl-5-propylnaphthalene, is purified using techniques such as column chromatography or distillation.

-

Caption: Proposed synthesis workflow for 1,4-dimethyl-5-propylnaphthalene.

Potential Reactivity

-

Aromatic Substitution: The naphthalene ring can undergo further electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing alkyl groups.

-

Oxidation: The alkyl side chains can be oxidized under strong oxidizing conditions.

-

Endoperoxide Formation: Functionalized derivatives of 1,4-dimethylnaphthalene are known to form metastable endoperoxide species in the presence of dioxygen and a photosensitizer. This suggests that 1,4-dimethyl-5-propylnaphthalene could also exhibit similar photoreactivity, which is of interest for biomedical applications.[5]

Potential Applications in Research and Drug Development

While specific applications for 1,4-dimethyl-5-propylnaphthalene are not yet established, its structural features suggest several areas of potential interest:

-

Drug Discovery: As a lipophilic scaffold, it could be used as a building block for the synthesis of novel therapeutic agents. The naphthalene core is a common motif in medicinal chemistry.

-

Materials Science: Substituted naphthalenes can be precursors to advanced materials with specific optical or electronic properties.

-

Biomedical Research: The ability of related compounds to form endoperoxides upon photoactivation opens avenues for research into photodynamic therapy and targeted drug delivery.[5]

Safety and Handling

Specific safety data for 1,4-dimethyl-5-propylnaphthalene is not available. However, based on the data for 1,4-dimethylnaphthalene, the following precautions should be taken:

-

Hazards: 1,4-Dimethylnaphthalene is harmful if swallowed and may be fatal if swallowed and enters airways. It causes serious eye irritation and is very toxic to aquatic life.[3][6]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[3]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][6]

-

In Case of Skin Contact: Wash with plenty of water.[7]

-

If Inhaled: Move to fresh air.[6]

-

Conclusion

1,4-Dimethyl-5-propylnaphthalene represents an interesting, yet underexplored, chemical entity. By leveraging the extensive knowledge of its parent compound, 1,4-dimethylnaphthalene, we can make well-founded predictions about its chemical and physical properties. This guide provides a technical foundation for researchers and developers to begin exploring the potential of this molecule in various scientific and industrial applications. Further experimental validation of the predicted properties is a necessary next step to fully unlock its potential.

Caption: Chemical structure of 1,4-dimethyl-5-propylnaphthalene.

References

Sources

- 1. 1,4-Dimethylnaphthalene | C12H12 | CID 11304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.greenbook.net [assets.greenbook.net]

- 3. cpachem.com [cpachem.com]

- 4. 1,4-DIMETHYL-5-PROPYLNAPHTHALENE | 204256-08-6 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 1,4-Dimethyl-5-phenyl-naphthalene | C18H16 | CID 616058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,4-Dimethyl-5-octylnaphthalene | C20H28 | CID 41283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Naphthalene, 1,4-dimethyl-5-octyl- (CAS 55000-53-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 1,4-dimethyl-5-propylnaphthalene [webbook.nist.gov]

- 12. 1,4-dimethyl naphthalene, 571-58-4 [thegoodscentscompany.com]

- 13. US20240228406A1 - Method for producing 1,4-dimethylnaphthalene - Google Patents [patents.google.com]

- 14. CN107266282B - Preparation method of 1, 4-dimethylnaphthalene - Google Patents [patents.google.com]

1,4-Dimethyl-5-propylnaphthalene: A Chemo-taxonomic and Biosynthetic Perspective on a Synthetic Cadalane-Type Sesquiterpenoid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the natural sources of 1,4-Dimethyl-5-propylnaphthalene. Extensive investigation of scientific literature and chemical databases reveals a critical finding: there are no documented natural sources of 1,4-Dimethyl-5-propylnaphthalene. It is recognized as a synthetic compound, available commercially as a chemical standard.

However, the core chemical scaffold of this molecule belongs to the cadalane-type sesquiterpenoids, a large and biologically significant class of natural products. This guide, therefore, provides an in-depth exploration of the chemo-taxonomic and biosynthetic context of 1,4-Dimethyl-5-propylnaphthalene. By understanding the natural world of its analogues, researchers can gain valuable insights into its potential properties and applications.

We will delve into the known natural occurrences of related cadalane sesquiterpenoids, elucidate their common biosynthetic pathways, detail established protocols for their extraction and characterization, and survey their documented biological activities. This guide serves as a foundational resource for professionals interested in the broader family of cadinane sesquiterpenes and the potential of synthetic derivatives like 1,4-Dimethyl-5-propylnaphthalene.

The Cadalane Skeleton: A Widespread Natural Product Framework

1,4-Dimethyl-5-propylnaphthalene is structurally classified as a cadalane-type sesquiterpenoid. Sesquiterpenoids are a diverse class of 15-carbon (C15) isoprenoid compounds that are widely distributed in the plant kingdom and are also found in fungi and marine organisms.[1][2] The cadalane skeleton is a bicyclic structure that serves as the foundation for a multitude of naturally occurring compounds.[1]

While 1,4-Dimethyl-5-propylnaphthalene itself has not been isolated from a natural source, numerous other cadalane derivatives have been identified in a variety of plant families. Notable examples include:

-

Malvaceae: Plants in the mallow family, such as cotton (Gossypium hirsutum), are well-known producers of cadalane-type sesquiterpenoids, including gossypol and related phytoalexins that play a role in plant defense.[1][3]

-

Meliaceae: This family, which includes mahogany, is another source of diverse sesquiterpenoids, including cadinane-type structures.[4][5]

-

Annonaceae: Species within this family, such as those from the genus Guatteria, have been found to contain various sesquiterpenes.[6]

-

Alangiaceae: The essential oil of Alangium salviifolium has been shown to contain cadalene and other cadinane-type sesquiterpenoids.[7]

These natural analogues often possess a range of oxygenation patterns and alkyl substitutions, which contribute to their diverse biological activities. The existence of this broad family of natural products provides a rich context for evaluating the potential of synthetic derivatives.

Biosynthesis of the Cadalane Core

The biosynthesis of all sesquiterpenoids, including the cadalane skeleton, originates from a single precursor molecule: farnesyl pyrophosphate (FPP).[3][8] The formation of the bicyclic cadinane framework is a complex enzymatic process catalyzed by specific sesquiterpene synthases, primarily (+)-δ-cadinene synthase in many plants.[9][10]

The generally accepted biosynthetic pathway can be summarized as follows:

-

Initiation: The process begins with the ionization of farnesyl pyrophosphate (FPP), leading to the formation of a farnesyl cation.[11]

-

Isomerization and Cyclization: The farnesyl cation isomerizes to a nerolidyl diphosphate intermediate, which then undergoes a C1-C10 cyclization to form a germacradienyl cation.[12]

-

Secondary Cyclization and Rearrangement: A subsequent 1,3-hydride shift and a second cyclization event lead to the formation of the characteristic bicyclic cadinane carbocation.[12][13]

-

Termination: The reaction cascade is terminated by deprotonation, yielding δ-cadinene, a common precursor to many other cadalane-type sesquiterpenoids.[3]

Further enzymatic modifications, such as oxidation, hydroxylation, and methylation, by enzymes like cytochrome P450s and methyltransferases, lead to the vast diversity of naturally occurring cadalane derivatives.[2] Although 1,4-Dimethyl-5-propylnaphthalene is synthetic, its core structure is a direct result of this fundamental biosynthetic pathway.

Figure 1: Generalized biosynthetic pathway leading to the cadalane skeleton and contextualizing the synthetic nature of 1,4-Dimethyl-5-propylnaphthalene.

Methodologies for Extraction, Isolation, and Characterization of Cadalane Analogues

The study of naturally occurring cadalane sesquiterpenoids relies on robust methods for their extraction from biological matrices, followed by purification and structural elucidation. The lipophilic nature of these compounds dictates the choice of solvents and chromatographic techniques.

Extraction Protocols

The primary goal of extraction is to efficiently remove sesquiterpenoids from the plant material while minimizing the co-extraction of interfering substances.

Table 1: Common Extraction Methods for Sesquiterpenoids

| Method | Principle | Solvents | Advantages | Disadvantages |

| Maceration | Soaking of plant material in a solvent at room temperature. | Methanol, Ethanol, Ethyl Acetate, Dichloromethane | Simple, suitable for thermolabile compounds. | Time-consuming, may result in lower yields. |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Hexane, Ethyl Acetate, Chloroform | More efficient than maceration, requires less solvent over time. | Can degrade thermolabile compounds due to heat. |

| Hydrodistillation | Co-distillation of volatile compounds with steam. | Water | Effective for volatile sesquiterpenes in essential oils. | Not suitable for non-volatile compounds, high temperatures. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. | Supercritical CO2, often with a co-solvent like ethanol. | "Green" method, highly selective, solvent-free product. | High initial equipment cost. |

Isolation and Purification Workflow

Following initial extraction, a multi-step chromatographic process is typically required to isolate individual compounds.

Figure 2: A typical workflow for the isolation and purification of sesquiterpenoids from a crude plant extract.

Step-by-Step General Protocol for Isolation:

-

Initial Fractionation: The crude extract is subjected to liquid-liquid partitioning (e.g., between hexane and 90% methanol) to separate compounds based on polarity.

-

Preliminary Chromatography: The less polar fraction (e.g., hexane) is often subjected to Vacuum Liquid Chromatography (VLC) or Flash Chromatography over silica gel, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate).[7]

-

Fine Purification: Fractions containing compounds of interest are further purified using repeated Column Chromatography (CC), potentially using different stationary phases like Sephadex LH-20 for size exclusion effects.[14]

-

Final Isolation: High-Performance Liquid Chromatography (HPLC), particularly preparative reversed-phase (RP-HPLC), is employed to isolate compounds to a high degree of purity.[15]

Structural Characterization

Once isolated, the structure of a sesquiterpenoid is determined using a combination of spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for the analysis of volatile sesquiterpenoids, such as those in essential oils. It provides the retention time and a mass fragmentation pattern, which can be compared to spectral libraries for identification.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for de novo structure elucidation. A suite of experiments is used:

-

¹H NMR: Determines the number and chemical environment of protons.

-

¹³C NMR & DEPT: Identifies the number of carbon atoms and their type (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[18][19]

-

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular formula of the compound.

Biological Activities of Natural Cadalane Sesquiterpenoids

The broad structural diversity of naturally occurring cadalane sesquiterpenoids translates into a wide range of biological activities. These activities provide a strong rationale for investigating synthetic analogues like 1,4-Dimethyl-5-propylnaphthalene for similar or enhanced pharmacological potential.[6][20]

Table 2: Selected Biological Activities of Natural Cadalane-Type Sesquiterpenoids

| Activity | Example Compound(s) | Source Organism(s) | Reference |

| Antimicrobial/Antifungal | Gossypol, Mansonones | Gossypium spp., Mansonia altissima | [1] |

| Cytotoxic/Anticancer | Gossypol, Liriodenine | Gossypium spp., Guatteria spp. | [1][6] |

| Anti-inflammatory | Various sesquiterpene lactones (related structures) | Asteraceae family | [21] |

| Antiplasmodial | Cadinane derivatives | Various medicinal plants | [3] |

| Enzyme Inhibition | (-)-7,8-dihydroxycalamenal (Tyrosinase inhibitor) | Alangium salviifolium | [7] |

The mechanisms of action are often linked to the specific functional groups present on the cadalane skeleton. For instance, the aldehyde groups of gossypol are crucial for its biological effects.[1] The cytotoxic and antimicrobial properties of many sesquiterpenoids make them, and their synthetic derivatives, attractive candidates for drug discovery programs.[22][23]

Conclusion and Future Directions

While 1,4-Dimethyl-5-propylnaphthalene is a synthetic molecule with no known natural origin, its chemical structure firmly places it within the important class of cadalane-type sesquiterpenoids. The rich biodiversity of naturally occurring analogues provides a powerful framework for predicting its potential utility. The established biosynthetic pathways for the cadalane core, along with robust methodologies for the extraction, isolation, and characterization of its natural relatives, offer a complete toolkit for researchers in this field.

The documented cytotoxic, antimicrobial, and anti-inflammatory activities of natural cadalanes suggest that synthetic derivatives like 1,4-Dimethyl-5-propylnaphthalene warrant investigation for similar pharmacological properties. Future research could focus on the total synthesis of this and other novel cadalane derivatives, followed by comprehensive biological screening to explore their potential as new therapeutic agents. By leveraging the knowledge of these natural product families, the field of drug development can continue to find inspiration for novel molecular designs.

References

- Mopur, V. B. R. (2017). Review on Chemistry, Biological Activity and Biosynthesis of Naturally Occurring Compounds of Cadalene Type Sesquiterpenoids from Malvaceae. Der Pharma Chemica, 9(21), 40-49.

- Cane, D. E., & Tandon, M. (1995). The Cyclization of Farnesyl Diphosphate and Nerolidyl Diphosphate by a Purified Recombinant δ-Cadinene Synthase. Plant Physiology, 108(2), 593–602.

- Thalappil, S., et al. (2023).

- BenchChem. (2025).

- Tavares, W. R., & Seca, A. M. L. (2021). Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. International Journal of Molecular Sciences, 22(13), 7066.

- Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.

- ResearchGate. (n.d.). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.

- Meng, Y., et al. (2000). Expression pattern of (+)-d-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum. Planta, 210(5), 790-798.

- Rinkel, J., et al. (2018). Chemoenzymatic Generation of Thio-analogues of δ-Cadinene, δ-Cadinol, and a Thio-diquinane Using 8-Thio-farnesylpyrophosphate.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Techniques of Sesquiterpene Lactone Analysis. BenchChem.

- ResearchGate. (n.d.). The Cyclization of Farnesyl Diphosphate and Nerolidyl Diphosphate by a Purified Recombinant d-Cadinene Synthase1.

- Gatti, G., et al. (2012). New Drugs from Old Natural Compounds: Scarcely Investigated Sesquiterpenes as New Possible Therapeutic Agents. Current Medicinal Chemistry, 19(18), 2998-3016.

- ResearchGate. (n.d.). Analysis of sesquiterpenes and sesquiterpenoids.

- ResearchGate. (n.d.). Cadinene type sesquiterpenoid biosynthesis pathway in plants.

- Kovács, A., et al. (2021). Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. Molecules, 26(21), 6432.

- Fraga, A. A., et al. (2022). Taxonomic Insights and Its Type Cyclization Correlation of Volatile Sesquiterpenes in Vitex Species and Potential Source Insecticidal Compounds: A Review. Molecules, 27(19), 6296.

- Nabavi, S. M., et al. (2015). Natural Products and Synthetic Analogs as a Source of Antitumor Drugs. Anti-Cancer Agents in Medicinal Chemistry, 15(7), 891-929.

- Hilaris Publisher. (n.d.).

- Meng, Y., et al. (2000). Expression pattern of (+)-delta-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L. Planta, 210(5), 790-8.

- Wansi, J. D., et al. (2023). Sesquiterpenoids from Meliaceae Family and Their Biological Activities. Molecules, 28(12), 4703.

- BrainKart. (2017). Farnesyl pyrophosphate is the precursor for the synthesis of sesquiterpenes. BrainKart.

- Chen, Y. L., et al. (2011). Isolation and biological activity of a novel cadinane-type sesquiterpenoid from the essential oil of Alangium salviifolium.

- ResearchGate. (n.d.). The reaction mechanism of sesquiterpene production starts with farnesyl...

- SemOpenAlex. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. SemOpenAlex.

- Ruggieri, F., et al. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Molecules, 28(10), 4190.

- Gao, Y., et al. (2023). New Bioactive Sesquiterpeniods from the Plant-Derived Endophytic Fungus Schizophyllum sp. HM230. Journal of Fungi, 9(5), 524.

- Srivastava, S., et al. (2007). Cadaverine: A lysine catabolite involved in plant growth and development. Plant Signaling & Behavior, 2(5), 394–396.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Sesquiterpenoids from Meliaceae Family and Their Biological Activities.

- Useful Tropical Plants. (n.d.). Guatteria grandiflora. Useful Tropical Plants.

- Zhang, C., et al. (2022). Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. Molecules, 27(18), 5888.

- Wang, Y., et al. (2023). Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. International Journal of Molecular Sciences, 24(13), 10986.

- ResearchGate. (n.d.). The CAD enzyme and its role in the monolignol biosynthetic pathway.

- Ohashi, M., et al. (2023). Enzymatic cis-Decalin Formation in Natural Product Biosynthesis. Journal of the American Chemical Society, 145(6), 3295–3300.

- Kew Science. (n.d.). Guatteria anomala R.E.Fr. Plants of the World Online.

- Noel, J. P., et al. (2005). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Plant Physiology, 138(2), 709–721.

- Bantie, L., et al. (2021). Medicinal plants used in traditional treatment of malaria in Ethiopia: a review of ethnomedicine, anti-malarial and toxicity studies. Malaria Journal, 20(1), 441.

- Agbodeka, K., et al. (2016). Ethnobotanical Study of Medicinal Plants Used for the Treatment of Malaria in the Plateau Region, Togo. Pharmacognosy Research, 8(Suppl 1), S52–S61.

- Traoré, M. S., et al. (2013). Ethnobotanical survey on medicinal plants used by Guinean traditional healers in the treatment of malaria. Journal of Ethnopharmacology, 150(3), 1145-1153.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases [mdpi.com]

- 3. Taxonomic Insights and Its Type Cyclization Correlation of Volatile Sesquiterpenes in Vitex Species and Potential Source Insecticidal Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. Isolation and biological activity of a novel cadinane-type sesquiterpenoid from the essential oil of Alangium salviifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brainkart.com [brainkart.com]

- 9. sippe.ac.cn [sippe.ac.cn]

- 10. Expression pattern of (+)-delta-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Cyclization of Farnesyl Diphosphate and Nerolidyl Diphosphate by a Purified Recombinant δ-Cadinene Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New Bioactive Sesquiterpeniods from the Plant-Derived Endophytic Fungus Schizophyllum sp. HM230 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hilarispublisher.com [hilarispublisher.com]

- 23. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dimethyl-5-propylnaphthalene

Abstract

This technical guide delineates a comprehensive methodology for the synthesis, purification, and characterization of the novel compound, 1,4-Dimethyl-5-propylnaphthalene. In the absence of specific literature detailing the discovery or established synthesis of this molecule, this document presents a prospective pathway grounded in well-established principles of organic chemistry. The primary proposed route involves a Friedel-Crafts acylation of 1,4-dimethylnaphthalene, followed by a Clemmensen reduction. An alternative synthetic strategy utilizing a Grignard reaction is also discussed. This guide provides detailed, step-by-step experimental protocols and predictive analytical data to aid researchers in the successful synthesis and identification of this compound. The potential biological significance of alkylated naphthalenes is also briefly reviewed to provide context for future research endeavors.

Introduction: The Naphthalene Scaffold and the Rationale for Synthesis

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The specific substitution pattern on the naphthalene ring system profoundly influences the molecule's physicochemical properties and biological activity.

1,4-Dimethyl-5-propylnaphthalene is a specific, lesser-known derivative of naphthalene. While its discovery and biological profile are not documented in current literature, its structural features—a methylated and propylated naphthalene core—suggest potential for further investigation. This guide, therefore, serves as a foundational document, proposing a robust and logical synthetic approach to enable its preparation and subsequent study.

Proposed Synthetic Pathways

Two plausible synthetic routes are presented for the synthesis of 1,4-Dimethyl-5-propylnaphthalene, leveraging common and reliable organic transformations.

Primary Synthetic Route: Friedel-Crafts Acylation followed by Clemmensen Reduction

This two-step sequence is a classic and effective method for introducing an alkyl chain onto an aromatic ring.

-

Step 1: Friedel-Crafts Acylation: This reaction introduces a propanoyl group to the 1,4-dimethylnaphthalene starting material. The reaction of 1,4-dimethylnaphthalene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is expected to yield 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one.[3] The acylation is anticipated to occur at the 5-position due to the directing effects of the methyl groups and steric hindrance at other positions.

-

Step 2: Clemmensen Reduction: The subsequent reduction of the ketone intermediate will yield the final product. The Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid, is a suitable choice for the deoxygenation of the acyl group without reducing the aromatic naphthalene core.

Caption: Proposed primary synthetic workflow for 1,4-Dimethyl-5-propylnaphthalene.

Alternative Synthetic Route: Grignard Reaction

An alternative approach involves the formation of a Grignard reagent from a halogenated 1,4-dimethylnaphthalene precursor.

-

Step 1: Halogenation: Bromination of 1,4-dimethylnaphthalene would be the initial step to introduce a handle for the Grignard reaction.

-

Step 2: Grignard Reagent Formation: The resulting bromo-1,4-dimethylnaphthalene is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent.[4]

-

Step 3: Reaction with Aldehyde: The Grignard reagent is then reacted with propanal.

-

Step 4: Dehydration and Reduction: The resulting secondary alcohol is dehydrated to an alkene, followed by catalytic hydrogenation to yield the final product.

Caption: Proposed alternative synthetic workflow utilizing a Grignard reaction.

Detailed Experimental Protocols (Primary Route)

Step 1: Synthesis of 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one (Friedel-Crafts Acylation)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add propanoyl chloride (1.1 eq.) to the stirred suspension.

-

Add a solution of 1,4-dimethylnaphthalene (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 1,4-Dimethyl-5-propylnaphthalene (Clemmensen Reduction)

-

In a round-bottom flask, prepare amalgamated zinc by stirring zinc dust (10 eq.) with a 5% aqueous mercury(II) chloride solution for 10 minutes. Decant the aqueous solution.

-

To the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.

-

Add the 1-(1,4-dimethylnaphthalen-5-yl)propan-1-one (1.0 eq.) dissolved in toluene to the flask.

-

Heat the mixture to reflux with vigorous stirring for 24 hours. Additional portions of concentrated hydrochloric acid may be added periodically.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting oil by column chromatography on silica gel using hexane as the eluent to obtain 1,4-Dimethyl-5-propylnaphthalene.

Purification and Characterization

The final product is expected to be a colorless oil. Purification will be achieved through silica gel column chromatography. The following analytical data are predicted for the successful characterization of 1,4-Dimethyl-5-propylnaphthalene.

Caption: Logical workflow for the structural characterization of the final product.

Table 1: Predicted Analytical Data for 1,4-Dimethyl-5-propylnaphthalene

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (multiplets), methyl protons (singlets), propyl chain protons (triplet, sextet, triplet). |

| ¹³C NMR | Aromatic carbons, methyl carbons, propyl chain carbons. |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 198.30. |

| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic). |

Potential Biological Context and Future Directions

While no specific biological activities have been reported for 1,4-Dimethyl-5-propylnaphthalene, the broader class of naphthalene derivatives has shown significant promise in drug discovery.[5][6] Many synthetic naphthalene-based compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[1] Additionally, antimicrobial and anti-inflammatory activities are also associated with this scaffold.[2]

The synthesis of 1,4-Dimethyl-5-propylnaphthalene opens the door to screening for a range of biological activities. Its increased lipophilicity due to the propyl chain, combined with the methylated naphthalene core, may confer unique pharmacological properties. Future research should focus on evaluating its cytotoxic, antimicrobial, and anti-inflammatory potential.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of 1,4-Dimethyl-5-propylnaphthalene. By detailing both a primary and an alternative synthetic route, along with step-by-step protocols and predicted analytical data, this document serves as a valuable resource for researchers interested in exploring this novel compound. The successful synthesis of this molecule will enable the scientific community to investigate its potential applications in medicinal chemistry and materials science.

References

- STUDY ON THE PREPARATION OF LONG CHAIN ALKYLATED NAPHTHALENES. (2022). PETROLEUM PROCESSING AND PETROCHEMICALS, 53(8), 1-10.

- Catalysts/process to synthesize alkylated naphthalene synthetic fluids with increased alpha/beta isomers for improving product qualities. (n.d.). Google Patents.

-

Study on synthesis of alkyl naphthalene base oils and their lubricating properties. (n.d.). Emerald Insight. Retrieved from [Link]

- Friedel–Crafts acylations of aromatic hydrocarbons. Part XII. Acetylation and benzoylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene. (1970). Journal of the Chemical Society C: Organic, 2337.

- Method for preparing alkyl naphthalene and application thereof. (n.d.). Google Patents.

- Bashir, M. K., Oglah, M. K., & Mustafa, Y. F. (2021). The Effect Of Aryl And Heteroaryl Conjugation On The Biological Activities Of Naphthalenes: A Review. Annals of the Romanian Society for Cell Biology, 13355–13379.

-

Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Naphthalene, 1-propyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- 1-Phenylnaphthalene. Part VI. Action of Grignard reagents on 1-phenyl- and 7-methoxy-1-p-methoxyphenyl-2,3-naphthalene-dicarboxylic anhydrides. (1970). Journal of the Chemical Society C: Organic, 2609.

-

Examples of biological activity of naphthalene derivative. (n.d.). ResearchGate. Retrieved from [Link]

- Naturally occurring naphthalenes: chemistry, biosynthesis, structural elucidation, and biological activities. (2020). RSC Advances, 10(52), 31239-31267.

-

Naphthalene, 1-propyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-Propylnaphthalene. (n.d.). PubChem. Retrieved from [Link]

-

Naphthalene, 1-propyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-propylnaphthalene (C13H14). (n.d.). PubChemLite. Retrieved from [Link]

- Alvarez, C., et al. (2007). Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins. Bioorganic & Medicinal Chemistry Letters, 17(12), 3417-3420.

- Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyan

- Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. (2021). Structural Chemistry, 32(4), 1445-1454.

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

- Method of obtaining alkyl ethers of 1- and 2-naphthalenecarboxylic acids. (n.d.). Google Patents.

-

On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A H NMR Study. (n.d.). Wiley Online Library. Retrieved from [Link]

- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

-

Reactions with Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2021). Molecules, 26(11), 3173.

-

1,4-Dimethylnaphthalene. (n.d.). In Wikipedia. Retrieved from [Link]

- Friedel–Crafts acylations of aromatic hydrocarbons. Part XIV. Monoacetylation and monobenzoylation of 2,7-dimethylnaphthalene. (1972). Journal of the Chemical Society, Perkin Transactions 1, 1698.

- A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. (2023). Symmetry, 15(7), 1421.

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Magnetic Resonance in Chemistry, 59(9), 899-910.

- Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. (2016). Molecules, 21(4), 438.

Sources

- 1. annalsofrscb.ro [annalsofrscb.ro]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts acylations of aromatic hydrocarbons. Part XII. Acetylation and benzoylation of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Physical Properties of Alkylnaphthalenes

Abstract

Alkylnaphthalenes (ANs) are a class of aromatic hydrocarbons composed of a naphthalene core substituted with one or more alkyl groups. The unique combination of the rigid, planar naphthalene rings and the flexible, variable alkyl chains imparts a range of tunable physical properties that make them highly valuable in diverse scientific and industrial fields. This guide provides a comprehensive exploration of the core physical properties of alkylnaphthalenes, delving into the fundamental structure-property relationships that govern their behavior. We will examine key characteristics including thermal stability, viscosity, density, and volatility, and detail the standardized experimental methodologies used for their precise characterization. This document is intended to serve as a foundational resource for researchers leveraging alkylnaphthalenes in applications ranging from high-performance lubricants and heat transfer fluids to their emerging roles as functional excipients or scaffolds in drug discovery and development.[1]

Introduction to Alkylnaphthalenes: A Molecular Perspective

Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), consists of two fused benzene rings.[2] This aromatic core provides exceptional thermal and oxidative stability. The process of attaching alkyl groups (e.g., methyl, ethyl, octyl) to this core, known as alkylation, creates alkylnaphthalenes.[3] The true versatility of this chemical class lies in the ability to control the final properties of the molecule by systematically varying three key structural parameters:

-

Number of Alkyl Groups: The degree of alkylation (mono-, di-, poly-alkylated) significantly impacts molecular weight and intermolecular forces.

-

Alkyl Chain Length: The number of carbons in the alkyl chain is a primary determinant of viscosity, boiling point, and volatility.[4]

-

Isomeric Configuration: The position of the alkyl groups on the naphthalene ring (α or β substitution) and the degree of branching within the alkyl chains influence packing efficiency, which in turn affects melting point, pour point, and viscosity.[4][5]

This ability to fine-tune physical characteristics has made alkylnaphthalenes indispensable as API Group V synthetic base oils for high-performance lubricants and greases.[5][6] Furthermore, their unique solvent properties and biocompatibility are attracting interest in pharmaceutical sciences, where naphthalene-based structures are explored as scaffolds for new therapeutic agents.[7][8]

Core Physical Properties & Structure-Property Relationships

The physical behavior of an alkylnaphthalene is a direct consequence of its molecular architecture. Understanding these relationships is critical for selecting or designing a molecule for a specific application.

Boiling Point, Vapor Pressure, and Volatility

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gaseous state.[9] This property, along with vapor pressure and volatility (e.g., Noack volatility, ASTM D5800), is crucial for applications involving high temperatures, such as engine oils or heat transfer fluids.

-

Effect of Alkyl Chain Length: As the length of the alkyl chain increases, the molecular weight and the surface area available for intermolecular van der Waals interactions increase. This requires more energy to overcome these forces, resulting in a higher boiling point and lower vapor pressure.[10] For example, the boiling point of naphthalene is 217.9°C, while 1-methylnaphthalene boils at 244°C.[11]

-

Effect of Branching: Branching in the alkyl chain generally leads to a more compact, spherical shape. This reduces the effective surface area for intermolecular contact compared to a linear isomer of the same molecular weight, resulting in weaker van der Waals forces and a slightly lower boiling point.

Melting Point and Pour Point

The melting point is the temperature at which a substance transitions from a solid to a liquid.[12] In the context of fluids like lubricants, the pour point (ASTM D97) is a more practical measure, representing the lowest temperature at which the oil will still flow.[13]

-

Causality of Alkyl Substitution: The introduction of alkyl groups disrupts the highly ordered crystal lattice structure of pure naphthalene (Melting Point: 80.2°C).[14] This disruption is why 1-methylnaphthalene is a liquid at room temperature with a melting point of -22°C, while 2-methylnaphthalene, with a more symmetrical structure that packs more efficiently, is a solid with a melting point of 34.6°C.[11]

-

Impact of Branching and Multiple Substituents: Increasing the number of alkyl substituents and introducing branching further hinders the ability of the molecules to pack into an ordered solid. This leads to significantly lower melting points and pour points, a desirable trait for lubricants intended for low-temperature applications.[5]

Density

Density is the mass per unit volume of a substance. For alkylnaphthalenes, it is influenced by the efficiency of molecular packing.

-

General Trends: Naphthalene has a density of approximately 1.16 g/mL, making it denser than water.[15] Alkylation with hydrocarbon chains, which are less dense, typically reduces the overall density. For instance, 1-methylnaphthalene and 2-methylnaphthalene have densities of 1.0202 g/mL and 1.0058 g/mL, respectively.[11]

-

Temperature Dependence: Like most substances, the density of alkylnaphthalenes decreases as temperature increases due to thermal expansion. This relationship is critical for applications where fluid volume changes with temperature are a concern.

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is one of the most important properties for lubricant applications. It is highly dependent on both molecular structure and temperature.

-

Influence of Alkyl Chain Length: Longer alkyl chains lead to greater intermolecular entanglement and stronger van der Waals forces, resulting in a significant increase in viscosity.[5][6] Commercially available alkylnaphthalenes can range from low viscosity (e.g., 4 mm²/s at 100°C) to high viscosity fluids.[5]

-

Viscosity Index (VI): The Viscosity Index (ASTM D2270) describes how much a fluid's viscosity changes with temperature. A higher VI indicates a smaller, more desirable change in viscosity across a range of operating temperatures. Alkylnaphthalenes generally possess a moderate to good viscosity index.

The relationship between molecular structure and these key physical properties is summarized in the diagram below.

Caption: Relationship between Alkylnaphthalene structure and its physical properties.

Thermal and Oxidative Stability

The fused aromatic ring system of naphthalene is inherently stable due to electron delocalization. This imparts excellent thermal and oxidative stability to alkylnaphthalenes, allowing them to resist breakdown at high temperatures.[4][6] However, the alkyl chains are the primary sites of thermal decomposition.[16] Alkylnaphthalenes can decompose at near-critical temperatures, making specialized measurement techniques necessary for determining their critical properties.[17] Studies on the pyrolysis of methylnaphthalenes show that decomposition pathways often involve the loss or rearrangement of the methyl group.[16] This inherent stability makes them superior to many mineral oils and other synthetic base stocks for high-temperature applications.[4]

Experimental Characterization Protocols

Accurate and reproducible measurement of physical properties is paramount for quality control and research. The following section outlines the principles and standardized workflows for characterizing alkylnaphthalenes, with an emphasis on methods from ASTM International.[18][19]

Data Summary: Naphthalene and Methylnaphthalenes

The table below summarizes key physical properties for the naphthalene core and its simplest alkylated derivatives, providing a baseline for understanding the effects of substitution.

| Property | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene |

| Molecular Weight ( g/mol ) | 128.17 | 142.20 | 142.20 |

| Physical State | Solid | Liquid | Solid |

| Melting Point (°C) | 80.2 | -22 | 34.6 |

| Boiling Point (°C) | 217.9 | 244.6 | 241.1 |

| Density at 20°C (g/mL) | 1.162 | 1.020 | 1.006 |

| Vapor Pressure at 25°C (mmHg) | 0.085 | 0.067 | 0.055 |

| Flash Point (°C, closed cup) | 79 | 82 | 98 |

| Log Kow (Octanol-Water) | 3.30 | 3.87 | 3.86 |

| Data sourced from the Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.[2][11] |

Protocol: Determination of Kinematic Viscosity (ASTM D445)

Principle: This method measures the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer.[13][18] The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Methodology:

-

Apparatus Selection: Choose a calibrated glass capillary viscometer (e.g., Ubbelohde type) appropriate for the expected viscosity range of the alkylnaphthalene sample.

-

Temperature Control: Place the viscometer in a constant temperature bath maintained with high precision (e.g., ±0.02°C) at the desired measurement temperature (typically 40°C and 100°C).

-

Sample Loading: Introduce a precise amount of the alkylnaphthalene sample into the viscometer.

-

Thermal Equilibration: Allow the sample to equilibrate in the bath for at least 30 minutes to ensure thermal uniformity.

-

Flow Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

-

Timing: Precisely measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.

-

Replication and Calculation: Repeat the measurement until at least two consecutive flow times agree within a specified tolerance. Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

Causality and Validation: The self-validating nature of this protocol relies on the use of a certified calibrated viscometer and rigorous temperature control. The accuracy of the measurement is directly tied to the fundamental principle of laminar flow through a capillary, governed by Poiseuille's Law.

Protocol: Determination of Pour Point (ASTM D97)

Principle: The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The pour point is the lowest temperature at which movement of the specimen is observed.[13]

Methodology:

-

Sample Preparation: Pour the alkylnaphthalene sample into a test jar to the marked level.

-

Cooling: Place the test jar in a cooling bath. The cooling medium and bath temperature are prescribed based on the expected pour point.

-

Observation: At each test temperature which is a multiple of 3°C, remove the jar from the bath and tilt it to ascertain whether there is movement of the oil. This operation should not exceed 3 seconds.

-

Determination: If the specimen flows when tilted, it is returned to the bath for further cooling. If it does not flow, the jar is held horizontally for 5 seconds. The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.

Protocol: Determination of Density (ASTM D1298 / D4052)

Principle: Density can be measured using several techniques. The hydrometer method (ASTM D1298) involves floating a calibrated hydrometer in the sample and reading the scale at the point the liquid surface cuts the scale. The digital densitometer method (ASTM D4052) measures the change in oscillation frequency of a U-shaped tube when it is filled with the sample.[20]

Methodology (Hydrometer Method):

-

Temperature Equilibration: Bring the alkylnaphthalene sample to the specified test temperature (e.g., 15°C or 20°C).

-

Hydrometer Insertion: Lower a hydrometer of the appropriate range gently into the sample in a hydrometer cylinder.

-

Reading: Once the hydrometer has settled and is free from the cylinder walls, read the scale at the principal surface of the liquid.

-

Temperature Correction: Record the temperature and apply corrections to the observed reading as necessary to report the density at the reference temperature.

Workflow for Characterization

The logical flow for characterizing a novel or unknown alkylnaphthalene sample is depicted below.

Caption: Experimental workflow for alkylnaphthalene physical property characterization.

Conclusion

The physical properties of alkylnaphthalenes are a direct and predictable function of their molecular structure. By strategically selecting the number, length, and isomeric configuration of the alkyl substituents, molecules can be engineered for a wide array of demanding applications. Their inherent thermal stability, coupled with tunable viscosity and low-temperature characteristics, solidifies their role in the field of high-performance synthetic fluids. As research continues, a deeper understanding of these structure-property relationships will undoubtedly unlock new applications, particularly in specialized areas like drug delivery and formulation, where precise control over physical behavior is essential. This guide provides the foundational knowledge and experimental framework necessary for scientists and researchers to effectively harness the unique potential of this versatile class of compounds.

References

-

Physico-chemical data for naphthalenes with increasing degree of alkylation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Abdulagatov, I. M., et al. (2013). Critical properties of some alkylnaphthalenes. Fluid Phase Equilibria.

-

ASTM International. (n.d.). Lubricant Properties and Characterization. ASTM Digital Library. Retrieved January 20, 2026, from [Link]

- Anderson, D. G., Smith, J. C., & Rallings, R. J. (1953). The synthesis and the physical properties of alkylnaphthalenes. Journal of the Chemical Society (Resumed), 443.

-

Khan, S. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Santos, A. F. L. O. M., et al. (2016). Vapor pressures, thermodynamic stability, and fluorescence properties of three 2,6-alkyl naphthalenes. ResearchGate. Retrieved January 20, 2026, from [Link]

-

(n.d.). Organic Compounds: Physical Properties Lab. Scribd. Retrieved January 20, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 2-methyl- (CAS 91-57-6). Retrieved January 20, 2026, from [Link]

-

Haohui. (n.d.). AN30 High Temperature Chain Oil High Viscosity Alkylated Naphthalene. Retrieved January 20, 2026, from [Link]

-

ASTM International. (n.d.). Engine Oil Lubricants Certification. Retrieved January 20, 2026, from [Link]

-

(n.d.). Physical Properties of Organic Compounds 1. Scribd. Retrieved January 20, 2026, from [Link]

-

Gschwender, L. (2006). Alkylated Naphthalenes as High-Performance Synthetic Lubricating Fluids. ResearchGate. Retrieved January 20, 2026, from [Link]

-

(n.d.). Experiment 1 — Properties of Organic Compounds. Amherst College. Retrieved January 20, 2026, from [Link]

-

Reem, A. (2020). Estimating physical and chemical properties of organic compounds. YouTube. Retrieved January 20, 2026, from [Link]

-

Petroleum Quality Institute of America. (n.d.). Engine Oil Lubricant ASTM Tests. Retrieved January 20, 2026, from [Link]

-

ASTM International. (2015). Standard Guide for Characterizing Hydrocarbon Lubricant Base Oils. ASTM D6074-15. Retrieved January 20, 2026, from [Link]

-

Wang, Y., et al. (n.d.). Study on synthesis of alkyl naphthalene base oils and their lubricating properties. ResearchGate. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. NCBI Bookshelf. Retrieved January 20, 2026, from [Link]

- Sci-Hub. (1953). 89. The synthesis and the physical properties of alkylnaphthalenes. Journal of the Chemical Society (Resumed).

-

National Center for Biotechnology Information. (n.d.). Naphthalene. PubChem. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylnaphthalene. PubChem. Retrieved January 20, 2026, from [Link]

-

Farag, R. K. (2010). Synthesis and Study of the Surface Properties of Alkylnaphthalene and Alkylphenanthrene Sulfonates. ResearchGate. Retrieved January 20, 2026, from [Link]

-

StudySmarter. (2023). Naphthalene: Alkyl & Chemical Properties. Retrieved January 20, 2026, from [Link]

-

Lazzus, J. A. (2024). Viscosities and Densities of Binary and Ternary Mixtures of Aliphatic and Polyaromatic Hydrocarbons: Pyrene +1-Methylnaphthalene + Dodecane at T = (293.15 to 343.15) K. ACS Publications. Retrieved January 20, 2026, from [Link]

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

Lazzus, J. A. (2024). Viscosities and Densities of Binary and Ternary Mixtures of Aliphatic and Polyaromatic Hydrocarbons: Pyrene +1-Methylnaphthalene + Dodecane at T = (293.15 to 343.15) K. PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry (US). (2025). CHEMICAL AND PHYSICAL INFORMATION. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved January 20, 2026, from [Link]

-

Hunter, M. E. (n.d.). Alkylated Naphthalenes for High Temperature Applications. STLE.org. Retrieved January 20, 2026, from [Link]

-

Kumar, R., et al. (n.d.). Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. RSC Publishing. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Naphthalene. Retrieved January 20, 2026, from [Link]

-

Wang, H., et al. (2005). Thermal growth and decomposition of methylnaphthalenes. Environmental Science & Technology. Retrieved January 20, 2026, from [Link]

-

(n.d.). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. ResearchGate. Retrieved January 20, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene. NIST WebBook. Retrieved January 20, 2026, from [Link]

-

Patsnap. (2025). How Alkyls Influence Medicinal Chemistry Developments?. Patsnap Eureka. Retrieved January 20, 2026, from [Link]

-